molecular formula C16H20N2O2 B3062256 Ladostigil CAS No. 209394-27-4

Ladostigil

Cat. No. B3062256
CAS RN: 209394-27-4
M. Wt: 272.34 g/mol
InChI Key: LHXOCOHMBFOVJS-OAHLLOKOSA-N
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Description

Ladostigil (TV-3,326) is a novel neuroprotective agent being investigated for the treatment of neurodegenerative disorders like Alzheimer’s disease, Lewy body disease, and Parkinson’s disease . It acts as a reversible acetylcholinesterase and butyrylcholinesterase inhibitor, and an irreversible monoamine oxidase B inhibitor . It combines the mechanisms of action of older drugs like rivastigmine and rasagiline into a single molecule .


Synthesis Analysis

Chiral cyclic and heterocyclic alcohols are important structural units for fine chemicals, agrochemicals, and chiral pharmaceuticals such as ladostigil . Natural enzymes show low affinity toward molecules harboring bulky substituents or similarly-sized substituents on the ring .


Molecular Structure Analysis

The molecular formula of Ladostigil is C16H20N2O2 . The molecular weight is 272.34 .


Chemical Reactions Analysis

Ladostigil has been shown to attenuate oxidative stress in human neuroblast-like SH-SY5Y cells . It has been found to partially reverse the decline in cell viability and the increase of oxidative levels induced by acute or chronic oxidative stress .

Scientific Research Applications

Neuroprotection and Antioxidant Activities

  • Neuroprotection in Aging Brain: Ladostigil exhibits neuroprotective properties, particularly in the aging brain. It prevents age-related glial activation and spatial memory deficits in rats, suggesting its potential use in conditions like Alzheimer's disease where oxidative stress and inflammatory processes are present (Weinstock et al., 2011).
  • Oxidative Stress Mitigation: The drug has shown effectiveness in reducing oxidative stress in various cellular models. This includes the upregulation of antioxidant enzymes and a decrease in reactive oxygen species production, indicating potential benefits for age-associated neurodegenerative diseases (Weinreb et al., 2008).

Cognitive and Behavioral Effects

  • Improvement in Cognitive Deficits: Ladostigil has demonstrated a capacity to improve cognitive deficits in aging animals. For example, it has been found to prevent loss of novel object recognition and reference memory, which are typically impaired with age. These effects are linked to its immunomodulatory and antioxidative properties (Weinstock et al., 2013).
  • Potential in Treating Mild Cognitive Impairment (MCI): In clinical trials, Ladostigil has shown a safe profile and potential efficacy in treating MCI, particularly in relation to reducing brain and hippocampus volume loss (Schneider et al., 2019).

Mechanism of Action

Ladostigil acts as a reversible acetylcholinesterase and butyrylcholinesterase inhibitor, and an irreversible monoamine oxidase B inhibitor . It combines the mechanisms of action of older drugs like rivastigmine and rasagiline into a single molecule .

properties

IUPAC Name

[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXOCOHMBFOVJS-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101045854
Record name Ladostigil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ladostigil

CAS RN

209394-27-4
Record name Ladostigil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209394-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ladostigil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209394274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ladostigil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ladostigil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LADOSTIGIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW3H1USR4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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